molecular formula C15H18N4O2 B2436692 3-{3-[Cyano(3-ethylphenyl)amino]propyl}imidazolidine-2,4-dione CAS No. 1445659-30-2

3-{3-[Cyano(3-ethylphenyl)amino]propyl}imidazolidine-2,4-dione

Cat. No. B2436692
CAS RN: 1445659-30-2
M. Wt: 286.335
InChI Key: RNOWUJHCCIUGMU-UHFFFAOYSA-N
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Description

The compound “3-{3-[Cyano(3-ethylphenyl)amino]propyl}imidazolidine-2,4-dione” is a type of imidazolidine-2,4-dione, which is a class of compounds known for their biological activity . Imidazolidine-2,4-diones have been studied for their anticonvulsant, antibacterial, and other properties .


Synthesis Analysis

The synthesis of imidazolidine-2,4-diones involves a two- and three-way optimization of 3 and 4CR by Knoevenagel condensation . In another method, two and three Bucherer–Berg modified with 5 and 7CR are used to synthesize larger homologous molecules .


Molecular Structure Analysis

The structure of these derivatives was confirmed by FT-IR, 1 HNMR, 13 CNMR, and Elemental analysis .

Mechanism of Action

The anticonvulsant activity of these derivatives was evaluated through molecular docking for Anticonvulsant Drug Binding (ADB) to the Voltage-Gated Sodium Channel Inner Pore (VGCIP) . The in-silico molecular docking study results showed that certain molecules among the synthesized compounds lead to more binding affinity toward the channel and fitting well in the active pocket, thus, they may be considered as good anticonvulsant agents .

Future Directions

The research on imidazolidine-2,4-diones is ongoing, with studies exploring their potential as anticonvulsant and antibacterial agents . Future research may continue to explore these and other potential applications of these compounds.

properties

IUPAC Name

3-(2,5-dioxoimidazolidin-1-yl)propyl-(3-ethylphenyl)cyanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O2/c1-2-12-5-3-6-13(9-12)18(11-16)7-4-8-19-14(20)10-17-15(19)21/h3,5-6,9H,2,4,7-8,10H2,1H3,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNOWUJHCCIUGMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CC=C1)N(CCCN2C(=O)CNC2=O)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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